![molecular formula C15H12Cl3NO2S B2457300 1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2,4-dichlorophenoxy)ethanone CAS No. 2034416-86-7](/img/structure/B2457300.png)
1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2,4-dichlorophenoxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2,4-dichlorophenoxy)ethanone is a complex organic compound with multiple chloro and heterocyclic groups. Its structure suggests significant chemical activity and potential for various applications in chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Route 1: Synthesis starts with the cyclization of chlorothiophene with a chloropyridine derivative under acidic conditions. The intermediate product is then reacted with 2,4-dichlorophenol in a nucleophilic substitution reaction.
Route 2: Another method involves the Friedel-Crafts acylation of 2,4-dichlorophenol with a chlorinated thienopyridine under catalyzed conditions to yield the target compound.
Industrial Production Methods
Industrially, the process can be scaled up using continuous flow reactors to ensure precise control over reaction temperatures and the addition of reagents, increasing yield and purity.
Employing catalysts such as Lewis acids or transition metals to enhance reaction rates and product formation is common.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Oxidative reactions can introduce hydroxyl groups or form sulfoxides and sulfones under controlled conditions using oxidants like m-CPBA or KMnO4.
Reduction: The compound can undergo reduction using agents like LiAlH4 or catalytic hydrogenation to potentially form the corresponding alcohol or amine derivatives.
Substitution: Electrophilic substitution reactions may replace chlorine atoms with other functional groups using reagents like Grignard reagents or organolithium compounds.
Common Reagents and Conditions
Oxidation: m-CPBA, KMnO4
Reduction: LiAlH4, Pd/C with H2
Substitution: Grignard reagents, Organolithium compounds
Major Products Formed
Oxidation: Hydroxylated derivatives, sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the functional groups introduced.
Scientific Research Applications
1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2,4-dichlorophenoxy)ethanone finds diverse applications due to its unique structure:
Chemistry: Used as an intermediate in synthesizing other complex organic compounds and polymers.
Medicine: Investigated for its potential as a precursor in pharmaceuticals, including antiviral, antibacterial, and anticancer agents.
Industry: Used in developing advanced materials with specific properties such as corrosion resistance and thermal stability.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets, involving various pathways:
Binding to Enzymes: Acts as an inhibitor for specific enzymes, altering metabolic pathways.
Receptor Modulation: May interact with receptors on cell membranes, affecting signaling pathways.
Protein Interactions: Can form complexes with proteins, potentially altering their function and stability.
Comparison with Similar Compounds
1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2,4-dichlorophenoxy)ethanone stands out among similar compounds due to:
Uniqueness: The specific arrangement of chlorine atoms and the heterocyclic core provides unique reactivity and biological activity.
Enhanced Stability: The dichlorophenoxy group enhances the compound's chemical and thermal stability compared to its analogs.
Similar Compounds
2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl derivatives
2,4-dichlorophenoxyacetic acid derivatives
Other chlorinated thienopyridines
That’s a deep dive into the world of this compound. This compound certainly has a rich profile worth exploring. Anything else you want to uncover?
Properties
IUPAC Name |
1-(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(2,4-dichlorophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl3NO2S/c16-10-1-2-12(11(17)6-10)21-8-15(20)19-4-3-13-9(7-19)5-14(18)22-13/h1-2,5-6H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKUBBWNYFATTHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC(=C2)Cl)C(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[2-(4-Fluorophenyl)diazenyl]-4-(4-methoxyphenyl)-2-(3-pyridinyl)pyrimidine](/img/structure/B2457219.png)
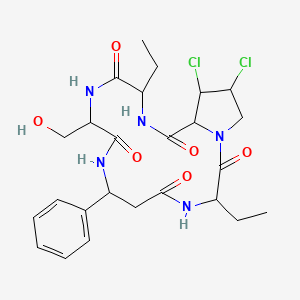
![3-(4-Chlorophenyl)-2-{4-[5-(2,4-dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}acrylonitrile](/img/structure/B2457221.png)

![N'-[(1E)-(thiophen-2-yl)methylidene]-2H-1,3-benzodioxole-5-carbohydrazide](/img/structure/B2457226.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-methoxy-5-nitrophenyl)acetamide](/img/structure/B2457228.png)
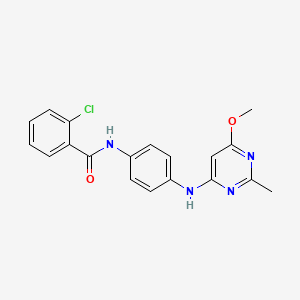
![N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide](/img/structure/B2457231.png)
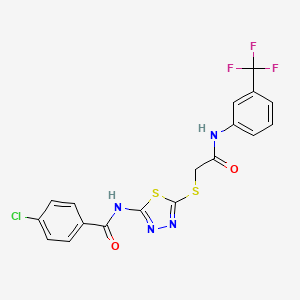
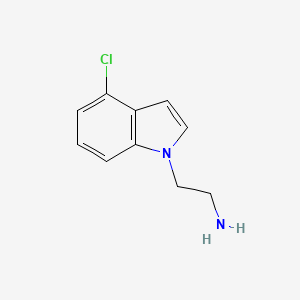
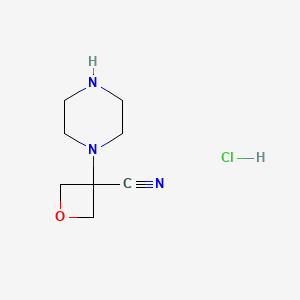
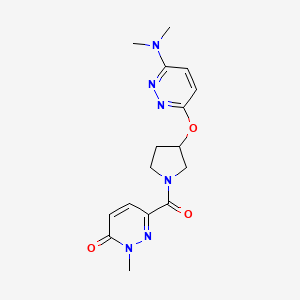
![N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}-1H-indole-2-carboxamide](/img/structure/B2457238.png)
![2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxopyrazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2457240.png)
